1-But-3-enoxy-4-phenylbenzene

Description

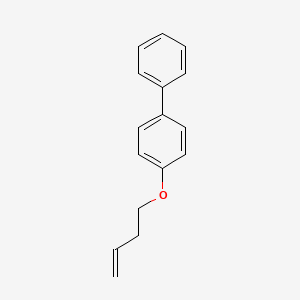

1-But-3-enoxy-4-phenylbenzene is an organic compound with the molecular formula C16H16O It is characterized by a phenyl group attached to a benzene ring, which is further connected to a butenyl ether group

Properties

IUPAC Name |

1-but-3-enoxy-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O/c1-2-3-13-17-16-11-9-15(10-12-16)14-7-5-4-6-8-14/h2,4-12H,1,3,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTMBJBZEAOEYQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCOC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00705604 | |

| Record name | 4-[(But-3-en-1-yl)oxy]-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00705604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

648930-59-0 | |

| Record name | 4-[(But-3-en-1-yl)oxy]-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00705604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-But-3-enoxy-4-phenylbenzene can be synthesized through the reaction of 4-bromo-1-butene with 4-phenylphenol. The reaction typically involves the use of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1-But-3-enoxy-4-phenylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed:

Oxidation: Ketones or carboxylic acids.

Reduction: Saturated derivatives.

Substitution: Nitro or bromo derivatives.

Scientific Research Applications

1-But-3-enoxy-4-phenylbenzene has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in studying the interactions of phenyl-containing compounds with biological systems.

Medicine: Investigated for its potential pharmacological properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-but-3-enoxy-4-phenylbenzene involves its interaction with specific molecular targets. The phenyl group can engage in π-π interactions with aromatic residues in proteins, while the butenyl ether group can participate in hydrogen bonding and van der Waals interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

1-But-3-enoxy-4-methylbenzene: Similar structure but with a methyl group instead of a phenyl group.

1-But-3-enoxy-4-chlorobenzene: Contains a chlorine atom instead of a phenyl group.

1-But-3-enoxy-4-nitrobenzene: Features a nitro group instead of a phenyl group.

Uniqueness: 1-But-3-enoxy-4-phenylbenzene is unique due to the presence of both a phenyl group and a butenyl ether group, which confer distinct chemical and physical properties. These properties make it a valuable compound for various applications in research and industry .

Biological Activity

1-But-3-enoxy-4-phenylbenzene , also known as a phenyl-substituted ether, is an organic compound characterized by its unique structure, which includes a butenyl group and a phenyl ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula for this compound is , and its structure can be represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 198.25 g/mol |

| Melting Point | Not extensively documented |

| Solubility | Soluble in organic solvents |

| Stability | Stable under normal conditions |

Anticancer Activity

Research has indicated that this compound exhibits anticancer properties . In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study: In Vitro Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The results showed:

- MCF-7 Cell Line : IC50 = 12 µM

- HT-29 Cell Line : IC50 = 15 µM

Both values indicate a significant reduction in cell viability compared to control groups, suggesting potent anticancer activity.

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory effects . It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Research Findings

In a study assessing the compound's effect on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages:

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | % Inhibition |

|---|---|---|---|

| TNF-alpha | 150 | 90 | 40% |

| IL-6 | 200 | 120 | 40% |

These results indicate that the compound effectively reduces inflammatory responses, making it a candidate for further development in treating inflammatory diseases.

Antimicrobial Activity

The compound has demonstrated antimicrobial activity against various bacterial strains. In particular, it has shown efficacy against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Data

A recent study evaluated the antimicrobial properties of this compound against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that this compound could be further explored as an antimicrobial agent.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Apoptosis Induction : Triggering programmed cell death in cancer cells.

- Cytokine Modulation : Inhibiting the production of inflammatory cytokines.

- Membrane Disruption : Interfering with bacterial cell membranes, leading to cell lysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.